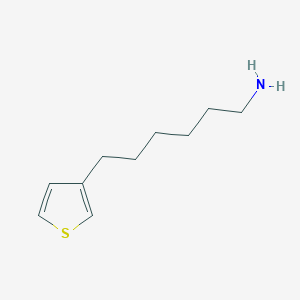

6-(Thiophen-3-yl)hexan-1-amine

Description

6-(Thiophen-3-yl)hexan-1-amine is a primary amine featuring a hexyl chain linked to a thiophen-3-yl group. Its molecular formula is C₁₀H₁₇NS, with a molecular weight of 183.32 g/mol. The compound combines the aromatic electronic properties of thiophene with the flexibility of a hexylamine chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its amine group enables nucleophilic reactions, while the thiophene ring contributes to π-π interactions and stability .

Propriétés

Formule moléculaire |

C10H17NS |

|---|---|

Poids moléculaire |

183.32 g/mol |

Nom IUPAC |

6-thiophen-3-ylhexan-1-amine |

InChI |

InChI=1S/C10H17NS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7,11H2 |

Clé InChI |

XWTMMPVTDWMNMK-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC=C1CCCCCCN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)hexan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

Attachment of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with a thiophene derivative.

Introduction of the Amine Group: The final step involves the conversion of the terminal functional group to an amine.

Industrial Production Methods

Industrial production of 6-(Thiophen-3-yl)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines, tertiary amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Applications De Recherche Scientifique

6-(Thiophen-3-yl)hexan-1-amine has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(Thiophen-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Thiophene Substitution

The position of the thiophene substitution significantly influences reactivity and biological interactions.

| Compound Name | Molecular Formula | Key Features | Similarity Index | Reference |

|---|---|---|---|---|

| 6-(Thiophen-3-yl)hexan-1-amine | C₁₀H₁₇NS | Thiophen-3-yl substitution; primary amine at C1 position | 1.00 | |

| 1-(Thiophen-2-yl)hexan-1-amine | C₁₀H₁₇NS | Thiophen-2-yl substitution; altered electronic properties | 0.98 | |

| 1-(Thiophen-3-yl)ethanamine | C₆H₉NS | Shorter ethyl chain; reduced lipophilicity | 0.85 | |

| N-(Thiophen-3-ylmethyl)hexan-1-amine | C₁₁H₁₉NS | Thiophen-3-ylmethyl group; secondary amine structure | 0.90 |

Key Findings :

- Chain Length: Longer alkyl chains (e.g., hexyl vs.

Functional Group Variations

Modifications to the amine group or adjacent functional groups alter reactivity and applications.

Key Findings :

- Amine Position : The primary amine in 6-(Thiophen-3-yl)hexan-1-amine exhibits higher reactivity in acylation and alkylation reactions compared to its C2-secondary amine analog .

- Heterocyclic Additions : Incorporation of pyrrole (as in ) introduces electrochromic functionality, expanding applications into materials science .

Key Findings :

- Thiophene vs.

- Chain Length : Hexylamine derivatives generally show prolonged biological activity due to slower metabolic degradation compared to shorter-chain analogs like ethanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.